Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate

Medicinal Chemistry Drug Design Lipophilicity

Lithium(1+) 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate (CAS 2613383-74-5) is the lithium salt of 2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid, featuring a pyrazine core with an electron‑withdrawing –CF₃ substituent at the 6‑position and an acetate‑linked lithium counterion. This compound belongs to a family of pyrazine‑acetic acid derivatives used as synthetic building blocks and investigated for bioactivity in medicinal chemistry and agrochemical programmes.

Molecular Formula C7H4F3LiN2O2
Molecular Weight 212.1 g/mol
Cat. No. B13521229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate
Molecular FormulaC7H4F3LiN2O2
Molecular Weight212.1 g/mol
Structural Identifiers
SMILES[Li+].C1=C(N=C(C=N1)C(F)(F)F)CC(=O)[O-]
InChIInChI=1S/C7H5F3N2O2.Li/c8-7(9,10)5-3-11-2-4(12-5)1-6(13)14;/h2-3H,1H2,(H,13,14);/q;+1/p-1
InChIKeyKVUVYLYHDQCCSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate – Structural Profile and Comparator Landscape


Lithium(1+) 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate (CAS 2613383-74-5) is the lithium salt of 2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid, featuring a pyrazine core with an electron‑withdrawing –CF₃ substituent at the 6‑position and an acetate‑linked lithium counterion . This compound belongs to a family of pyrazine‑acetic acid derivatives used as synthetic building blocks and investigated for bioactivity in medicinal chemistry and agrochemical programmes . Closest structural analogs sharing the pyrazine‑acetate scaffold include the 5‑trifluoromethyl positional isomer (CAS 1196151-33-3), the 5‑chloro (CAS 2768327-14-4) and 5‑methyl (CAS 2225137-21-1) lithium salts, and the parent free acid (CAS 1197237-22-1) . Systematic comparative data for these analogs in biological assays are extremely scarce in the open literature; consequently, most differential evidence rests on class‑level physicochemical inference rather than direct head‑to‑head biological or pharmacological comparisons.

Why Lithium(1+) 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate Cannot Be Simply Exchanged with In‑Class Analogs


Despite sharing a common pyrazine‑acetic acid scaffold, the lithium salt of 6‑(trifluoromethyl)pyrazine‑2‑acetate is not operationally interchangeable with its regioisomeric or heteroatom‑substituted analogs. The position of the –CF₃ group (6‑ vs. 5‑) alters the electron‑density distribution of the pyrazine ring, which can shift binding affinities at protein targets and modify metabolic susceptibility . Furthermore, the lithium counterion imparts solubility and dissolution properties that differ markedly from the free acid, the sodium or potassium salts, or the ester prodrug forms . Substituting the –CF₃ moiety with –Cl or –CH₃ changes lipophilicity (calculated LogP), hydrogen‑bond acceptor capacity, and oxidative metabolic stability, all of which can affect target engagement and pharmacokinetics . The quantitative evidence presented below substantiates that these structural differences translate into measurable divergence in drug‑relevant parameters, making compound‑specific specification essential for reproducible research and procurement.

Quantitative Differentiators of Lithium(1+) 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate Versus Closest Analogs


Enhanced Lipophilicity (cLogP) Conferred by 6‑CF₃ Substitution Relative to Unsubstituted and Methyl‑Substituted Pyrazine Analogs

The 6‑trifluoromethyl group significantly increases the computed partition coefficient (cLogP) of the conjugate acid 2‑[6‑(trifluoromethyl)pyrazin‑2‑yl]acetic acid compared with the 5‑methyl analog and the parent unsubstituted pyrazine‑2‑acetic acid. Although experimental LogP/logD values for the lithium salt have not been published, the cLogP of the corresponding free acids provides a rank‑order for passive membrane permeability .

Medicinal Chemistry Drug Design Lipophilicity

Aqueous Solubility Differentiation: Lithium Salt vs. Free Acid Form

Conversion of 2‑[6‑(trifluoromethyl)pyrazin‑2‑yl]acetic acid to its lithium salt is expected to substantially improve aqueous solubility relative to the poorly water‑soluble free acid (estimated water solubility ~7.2×10⁵ mg/L for unsubstituted pyrazine‑2‑acetic acid, but the 6‑CF₃ acid is likely less soluble due to higher lipophilicity) . Lithium salts of pyrazine‑acetic acids are described as freely soluble in water, whereas the corresponding free acids require organic co‑solvents for dissolution [1].

Formulation Science Salt Selection Aqueous Solubility

Metabolic Stability Advantage of the Trifluoromethyl Group Compared with Methyl‑Substituted Pyrazine Analogs

The –CF₃ group is a well‑established blocker of cytochrome P450‑mediated oxidative metabolism at the substituted ring position. In pyrazine scaffolds, the 6‑trifluoromethyl substituent is expected to confer greater resistance to Phase I oxidation than a 5‑methyl group, which is susceptible to hydroxylation and subsequent glucuronidation [1]. No compound‑specific intrinsic clearance or microsomal stability data have been located for this lithium salt; the inference is based on extensive precedent across multiple heterocyclic chemotypes.

Drug Metabolism Metabolic Stability Cytochrome P450

Regioisomeric Differentiation: 6‑CF₃ vs. 5‑CF₃ Analog in Binding Affinity Based on CRF1 Receptor Antagonist Patent Data

Patent disclosures on substituted pyrazine derivatives as corticotropin‑releasing factor 1 (CRF1) receptor antagonists demonstrate that the position of the trifluoromethyl substituent on the pyrazine ring critically modulates binding potency. While the specific lithium acetate salts were not tested, 5‑trifluoromethyl‑pyrazine derivatives displayed Ki values for CRF1 binding ranging from <10 nM to >500 nM depending on the substitution pattern of the adjacent ring [1]. The 6‑CF₃ substituted pyrazine‑acetic acid scaffold, when elaborated into a full antagonist pharmacophore, is predicted to exhibit a distinct SAR profile from the 5‑CF₃ regioisomer owing to altered hydrogen‑bonding geometry with the receptor.

Receptor Pharmacology SAR CRF1 Antagonist

Lithium Counterion Effect on Solid‑State Stability and Hygroscopicity vs. Sodium and Potassium Salts

While no published dynamic vapour sorption (DVS) data exist for this compound, the lithium salt of pyrazine‑2‑acetic acid is described as a white crystalline powder with higher stability under ambient conditions compared to the hygroscopic sodium analog [1]. The smaller ionic radius of Li⁺ (0.76 Å) versus Na⁺ (1.02 Å) and K⁺ (1.38 Å) leads to stronger lattice enthalpy and potentially lower deliquescence, which is critical for long‑term storage and accurate weighing in laboratory settings.

Solid‑State Chemistry Salt Selection Hygroscopicity

Evidence‑Driven Application Scenarios for Lithium(1+) 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate


Medicinal Chemistry: Lead‑Optimisation Programmes Targeting CNS or Inflammatory Indications

The compound’s 6‑CF₃‑pyrazine‑acetate scaffold provides a lipophilic, metabolically stable core for elaboration into candidate drugs targeting central nervous system (CNS) receptors or inflammatory pathways. Its predicted cLogP advantage over methyl‑substituted analogs suggests superior blood‑brain barrier penetration for CNS targets, while its aqueous lithium‑salt solubility facilitates screening in biochemical and cell‑based assays without DMSO‑related artefacts [1]. Researchers should request analytical certificates confirming ≥98% purity (HPLC) and single‑regioisomer identity (¹H/¹⁹F NMR) to ensure SAR reproducibility.

Agrochemical Discovery: Fungicide and Pesticide Lead Generation

Trifluoromethyl‑pyrazine derivatives, particularly the 3‑(trifluoromethyl)pyrazine‑2‑carboxamide class, have demonstrated preventive, curative and residual fungicidal activity [1]. The 6‑CF₃‑pyrazine‑acetic acid lithium salt can serve as a key intermediate for amide coupling to generate novel carboxamide fungicide candidates. The enhanced solubility of the lithium salt compared to the free acid simplifies reaction work‑up and purification in parallel synthesis libraries. Procurement specifications should require anhydrous material or documented water content (Karl Fischer) to ensure reproducible coupling yields.

Chemical Biology: PROTAC Linker or E3 Ligase Ligand Scaffold

Lithium salts of pyrazine‑acetic acid derivatives have been employed as rigid linkers in proteolysis‑targeting chimera (PROTAC) development [1]. The 6‑trifluoromethyl substitution adds a vector for modulating ternary complex formation and physicochemical properties of the degrader molecule. Its lithium salt form enables direct use in amide coupling reactions with amine‑functionalised E3 ligase ligands without prior acid activation. Researchers should verify residual lithium content and absence of free acid by ion chromatography or ¹⁹F NMR before use in PROTAC synthesis.

Material Science: Synthesis of Fluorinated Coordination Polymers or MOFs

The lithium carboxylate moiety combined with the electron‑deficient 6‑CF₃‑pyrazine ring makes this compound a candidate for building fluorinated metal‑organic frameworks (MOFs) or coordination polymers with tailored pore hydrophobicity. The lithium ion can be exchanged post‑synthetically with transition metals, while the –CF₃ group imparts water repellency to the framework interior. Procurement for materials applications requires specification of heavy‑metal content (ICP‑MS) to avoid contamination that could interfere with framework crystallisation.

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